Methyl 3-methoxy-6-(trifluoromethyl)picolinate

Description

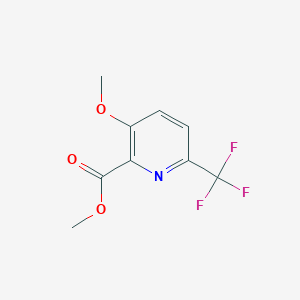

Methyl 3-methoxy-6-(trifluoromethyl)picolinate is a fluorinated pyridine derivative characterized by a methoxy group at the 3-position, a trifluoromethyl (CF₃) group at the 6-position, and a methyl ester at the 2-position. This compound is structurally related to picolinic acid esters, which are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes electron-donating effects, influencing reactivity and binding interactions .

Properties

IUPAC Name |

methyl 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-5-3-4-6(9(10,11)12)13-7(5)8(14)16-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUJSFAEJXTBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Substitution on Pyridine Derivatives

Method Overview:

A common approach involves starting from a suitably substituted pyridine ring, such as methyl 6-(trifluoromethyl)picolinate or related intermediates, followed by selective substitution at the 3-position with methoxy groups.

Preparation of the starting pyridine derivative:

The synthesis typically begins with the formation of methyl 6-(trifluoromethyl)picolinate via nucleophilic substitution or electrophilic aromatic substitution on pyridine rings bearing suitable leaving groups.Electrophilic substitution at the 3-position:

Bromination or chlorination at the 3-position is achieved using N-bromosuccinimide (NBS) or similar reagents under controlled conditions, followed by substitution with methoxy groups through nucleophilic substitution with methanol or methylating agents.

Research Data:

A patent describes the synthesis of methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate, which involves bromination of methyl 6-(trifluoromethyl)picolinate followed by substitution with methoxy groups (see).

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Bromination | NBS, radical initiator, in a suitable solvent (e.g., CCl₄) | 3-bromo derivative |

| Methoxy substitution | Sodium methoxide in methanol | Methyl 3-methoxy-6-(trifluoromethyl)picolinate |

Multi-step Functionalization via Organometallic Intermediates

Method Overview:

Research indicates that organometallic reagents such as magnesium or lithium compounds can be used to activate pyridine derivatives for subsequent substitution.

Formation of Grignard or organolithium intermediates:

Reaction of methyl 6-(trifluoromethyl)picolinate with TMPMgCl·LiCl or similar reagents at low temperatures to generate reactive intermediates.Substitution with methoxy groups:

Nucleophilic attack on electrophilic centers to install methoxy functionalities at the 3-position.

Research Data:

A patent describes the use of TMPMgCl·LiCl in the presence of dimethylcarbonate and aprotic solvents like DMSO or THF at low temperatures to form key intermediates (see).

| Reagent | Conditions | Purpose |

|---|---|---|

| TMPMgCl·LiCl | -50°C to 50°C, in DMSO | Activation of pyridine ring |

| Dimethylcarbonate | 1–5 mol equivalents | Functionalization at specific positions |

Summary of Key Data and Reaction Conditions

Notes on Optimization and Purification

Reaction Control:

Precise temperature control is crucial during halogenation and organometallic steps to prevent overreaction or decomposition.Purification:

Chromatography, recrystallization, and vacuum drying are standard for isolating high-purity this compound.Analytical Confirmation: NMR (¹H, ¹³C, ¹⁹F), MS, and IR spectroscopy are employed to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding picolinic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of picolinic acid, such as 3-methoxy-6-(trifluoromethyl)picolinic acid and its reduced or substituted forms .

Scientific Research Applications

Building Block for Synthesis

Methyl 3-methoxy-6-(trifluoromethyl)picolinate serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through oxidation, reduction, and substitution reactions.

Table 1: Reactions Involving this compound

| Reaction Type | Product Formed | Notes |

|---|---|---|

| Oxidation | Methyl 3-methoxy-6-(trifluoromethyl)picolinic acid | Useful for further functionalization |

| Reduction | Methyl 3-methoxy-6-(trifluoromethyl)picolinyl alcohol | Potentially bioactive compound |

| Substitution | Various substituted derivatives | Depends on the nucleophile used |

Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme activity and interacting with biomolecules. The trifluoromethyl group enhances its interaction with hydrophobic regions of proteins.

Case Study: Anti-Cancer Properties

A study investigated the effects of this compound on prostate cancer cell lines (DU145 and PC-3). The compound demonstrated a dose-dependent inhibition of cell proliferation, with notable changes in cell cycle distribution and apoptosis markers.

Table 2: Effects on Prostate Cancer Cell Lines

| Concentration (µM) | DU145 Cell Proliferation (%) | PC-3 Cell Proliferation (%) |

|---|---|---|

| Control | 100 | 100 |

| 5 | 85 | 88 |

| 10 | 70 | 75 |

| 20 | 50 | 55 |

Drug Development

The unique chemical structure of this compound makes it a promising candidate for drug development. Its ability to modulate biological pathways can be harnessed to design novel therapeutics targeting various diseases, including cancer and metabolic disorders.

Example: Targeting mTOR Pathway

In a recent study, this compound was shown to influence the mTOR signaling pathway in cancer cells, suggesting its potential role as an anti-cancer agent by promoting autophagy and inhibiting cell growth.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity and activity at its target sites .

Comparison with Similar Compounds

Substituent Variations in the Pyridine Ring

The table below compares key structural and physicochemical properties of Methyl 3-methoxy-6-(trifluoromethyl)picolinate with its analogs:

Key Differences and Implications

Electronic Effects :

- The methoxy group in this compound donates electron density via resonance, activating the pyridine ring toward electrophilic substitution. In contrast, bromo (in 1211538-62-3) and chloro (in 1416354-40-9) substituents are electron-withdrawing, making the ring less reactive toward electrophiles but more prone to nucleophilic aromatic substitution .

- The trifluoromethyl group in all compounds enhances oxidative stability and lipid solubility, critical for agrochemical activity and blood-brain barrier penetration in drug candidates .

Synthetic Utility: Bromo and chloro derivatives (e.g., 1211538-62-3, 1416354-40-9) serve as electrophilic partners in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups . The amino group in 866775-18-0 enables condensation reactions for forming amides or imines, expanding its utility in medicinal chemistry .

Applications: Agrochemicals: this compound derivatives are explored as herbicides and insecticides due to their resistance to metabolic degradation . Pharmaceuticals: Bromo and amino analogs are intermediates in kinase inhibitors or antibacterial agents (e.g., metallo-β-lactamase inhibitors) . Materials Science: Phosphoryl-containing derivatives (e.g., compounds in ) act as ligands in catalytic systems or flame retardants .

Biological Activity

Methyl 3-methoxy-6-(trifluoromethyl)picolinate is a compound that has garnered attention in various fields, particularly for its biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 233.17 g/mol

- Functional Groups : Methoxy (-OCH) and trifluoromethyl (-CF) groups enhance lipophilicity and biological activity.

The presence of the trifluoromethyl group increases the compound's ability to penetrate biological membranes, which is crucial for its interaction with various biomolecules.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group significantly enhances the compound's lipophilicity, which can influence its binding affinity at target sites.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.

- Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways within cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases .

- Anticancer Properties : Some studies indicate that it may have cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Properties : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of traditional antibiotics, indicating its potential as a new antimicrobial agent.

- Evaluation of Cytotoxicity : In vitro tests on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. This effect was associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-(trifluoromethyl)picolinate | Lacks methoxy group | Moderate antimicrobial activity |

| Methyl 4-(trifluoromethyl)picolinate | Trifluoromethyl at 4-position | Lower cytotoxicity compared to methyl 3-methoxy |

| Picolinic acid | Parent compound | Limited biological activity |

This compound stands out due to its enhanced lipophilicity and dual functional groups, which confer distinct chemical properties and biological activities compared to its analogs.

Q & A

Q. What computational methods predict the bioactivity of this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.